Procinolol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

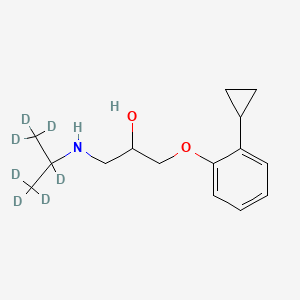

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

256.39 g/mol |

IUPAC Name |

1-(2-cyclopropylphenoxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3/i1D3,2D3,11D |

InChI Key |

RTAGQMIEWAAKMO-UENXPIBQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CC2)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CC2)O |

Origin of Product |

United States |

Enhanced Bioanalytical Accuracy As a Stable Isotope Labeled Internal Standard Sil is

One of the most critical and widespread applications of deuterated compounds in drug research is their use as internal standards for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net Procinolol-d7 is primarily intended for this purpose. An ideal internal standard should behave identically to the analyte (the drug being measured) during the entire analytical process—from extraction out of a biological matrix like plasma to ionization in the mass spectrometer. scispace.com

By replacing seven hydrogen atoms with deuterium (B1214612), this compound has a higher mass than Procinolol but retains nearly identical physicochemical properties. This similarity ensures that it experiences the same sample preparation losses and the same matrix effects (suppression or enhancement of the signal by other components in the sample) as the non-deuterated Procinolol. waters.comtexilajournal.com Because the mass spectrometer can easily distinguish between the analyte and the heavier internal standard, a precise ratio can be calculated. This ratio accurately reflects the true concentration of Procinolol, correcting for analytical variability and leading to highly accurate and precise measurements. texilajournal.com

Table 1: Comparison of this compound as an Internal Standard vs. Procinolol as the Analyte

| Property | Procinolol (Analyte) | This compound (Internal Standard) | Advantage of Similarity |

| Chemical Structure | C₁₅H₂₃NO₂ | C₁₅H₁₆D₇NO₂ | Nearly identical structure ensures similar behavior. |

| Extraction Recovery | Variable | Experiences the same variability | Ratio of analyte to standard remains constant, correcting for losses. |

| Chromatographic Retention Time | Elutes at a specific time | Ideally co-elutes with the analyte | Ensures both compounds experience the same matrix effects at the same time. texilajournal.com |

| Ionization Efficiency | Subject to matrix effects | Subject to the same matrix effects | Compensates for ion suppression or enhancement, improving accuracy. waters.com |

| Mass-to-Charge Ratio (m/z) | Distinct m/z | Distinct, higher m/z | Allows for separate detection and quantification by the mass spectrometer. |

Analytical and Synthetic Complications

While deuterated internal standards are the gold standard, they are not infallible.

Chromatographic Separation: In some cases, the subtle physicochemical differences imparted by deuterium (B1214612) can cause the deuterated standard to separate slightly from the non-deuterated analyte during chromatography. waters.com If this separation is significant, the two compounds may not experience the same degree of matrix effects, leading to inaccurate quantification. waters.com

Isotopic Instability: The deuterium atoms must be placed at positions where they are not susceptible to exchange with hydrogen atoms from the surrounding environment (e.g., water), which would compromise the standard's integrity. researchgate.netwaters.com

Synthetic Complexity: The synthesis of deuterated compounds can be complex and costly, requiring specialized starting materials and methods to ensure the precise placement and high isotopic purity of the deuterium atoms.

Metabolism and Bio Transformation Pathways of Procinolol D7

Enzymatic Metabolism Studies In Vitro

In vitro enzymatic studies are fundamental in characterizing the metabolic stability and pathways of a new chemical entity like Procinolol-d7. These assays provide insights into its interaction with drug-metabolizing enzymes, primarily located in the liver.

Microsomal Stability and Intrinsic Clearance in Hepatic Microsomes (Animal Origin)

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a standard tool for assessing the metabolic stability of compounds. evotec.com In a typical microsomal stability assay, this compound would be incubated with liver microsomes from various animal species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. evotec.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint), a measure of the inherent metabolic activity of the liver towards the compound.

Table 1: Representative Microsomal Stability Data for a Hypothetical Compound

| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Rat | 35 | 19.8 |

| Mouse | 22 | 31.5 |

| Dog | 58 | 11.9 |

| Monkey | 45 | 15.4 |

| Human | 52 | 13.3 |

This table is illustrative and does not represent actual data for this compound.

Hepatocyte Incubation Studies for Metabolite Identification (Animal Origin)

Incubating this compound with primary hepatocytes from different animal species offers a more comprehensive model for metabolic studies as hepatocytes contain both Phase I and Phase II enzymes in a more physiologically relevant environment. nih.gov These studies are crucial for identifying the major and minor metabolites formed. Analysis of the incubation mixture using advanced analytical techniques allows for the detection and characterization of various metabolic products. For the parent compound Propranolol (B1214883), extensive Phase I and Phase II metabolism has been observed across multiple species in hepatocyte studies. nih.govresearchgate.net

Recombinant Cytochrome P450 (CYP) and Other Enzyme Inhibition/Induction Profiling

Furthermore, the potential for this compound to act as an inhibitor or inducer of CYP enzymes is a critical assessment. nih.govcriver.com Inhibition studies determine if this compound can slow down the metabolism of other drugs, potentially leading to drug-drug interactions. Propranolol itself is known to be an inhibitor of CYP2D6. nih.govresearchgate.net Induction studies assess whether this compound can increase the expression of CYP enzymes, which could accelerate the metabolism of co-administered drugs. criver.com

Table 2: Hypothetical CYP450 Inhibition Profile for a Test Compound

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | > 50 | Low |

| CYP2C9 | 25.3 | Moderate |

| CYP2C19 | > 50 | Low |

| CYP2D6 | 5.8 | High |

| CYP3A4 | 15.1 | Moderate |

This table is illustrative and does not represent actual data for this compound.

Identification and Structural Elucidation of Deuterated Metabolites

Identifying the structure of metabolites is essential for understanding the biotransformation pathways and assessing the potential for pharmacologically active or reactive metabolites.

Metabolite Mapping Strategies Using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite mapping. This powerful method allows for the separation of the parent compound from its metabolites and provides information on their molecular weight and structure through fragmentation patterns. By comparing the mass spectra of the parent compound and its metabolites, the site of metabolic modification can often be deduced. For a deuterated compound like this compound, LC-MS/MS would be instrumental in tracking the deuterium (B1214612) label and identifying whether it is retained or lost during metabolism.

Detection of Phase I (e.g., Oxidation, Reduction) and Phase II (e.g., Glucuronidation, Sulfation) Metabolites

Metabolism is broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: These reactions introduce or expose functional groups. For Propranolol, major Phase I pathways include aromatic hydroxylation (e.g., 4'-hydroxypropranolol), N-dealkylation, and side-chain oxidation. wikipedia.orgdrugbank.com It would be anticipated that this compound would undergo similar transformations, with the deuterium label potentially influencing the rates of these reactions.

Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The most common Phase II reaction for Propranolol is glucuronidation. drugbank.com Sulfation can also occur. Studies with this compound would aim to identify deuterated glucuronide and sulfate (B86663) conjugates.

Table 3: Common Metabolites of Propranolol

| Metabolite | Metabolic Pathway |

| 4'-Hydroxypropranolol | Aromatic Hydroxylation (Phase I) |

| N-desisopropylpropranolol | N-dealkylation (Phase I) |

| Propranolol glycol | Side-chain oxidation (Phase I) |

| Naphthoxylactic acid | Side-chain oxidation (Phase I) |

| Propranolol glucuronide | Glucuronidation (Phase II) |

Analysis of Deuterium Retention or Loss in Metabolites

The metabolic fate of deuterium atoms in Propranolol-d7 depends entirely on the specific biotransformation pathway. Propranolol undergoes three primary metabolic reactions: aromatic ring hydroxylation, side-chain oxidation, and direct glucuronidation. Deuterium atoms placed at positions not involved in C-H bond cleavage during these reactions are generally retained. Conversely, deuterium at a site of metabolic attack is likely to be lost.

A study utilizing Propranolol deuterated on its alkyl side-chain (propranolol-d5) provides direct insight into this process. When incubated with rat liver 9000g supernatant, two key metabolites demonstrated different fates for the deuterium labels nih.gov:

Desisopropylpropranolol : This metabolite, formed via N-dealkylation, showed no loss of deuterium. This indicates that the C-D bonds on the remaining side-chain were not cleaved during this metabolic step. nih.gov

Propranolol-diol : This metabolite was found to be predominantly in a d4 form, signifying the loss of one deuterium atom. This loss is consistent with a metabolic pathway that proceeds through an intermediate aldehyde, a process that necessitates the cleavage of a C-H (or C-D) bond at the carbon bearing the hydroxyl group. nih.gov

This evidence confirms that the retention or loss of deuterium from Propranolol-d7 is pathway-specific. Deuteration can lead to a phenomenon known as "metabolic switching," where the increased strength of a C-D bond at one position slows metabolism at that site, potentially increasing metabolism at alternative, non-deuterated sites.

| Metabolite | Deuterium Retention/Loss | Metabolic Pathway Implication |

| Desisopropylpropranolol | Retention of deuterium labels | N-dealkylation pathway does not involve cleavage of the analyzed side-chain C-D bonds. nih.gov |

| Propranolol-diol | Loss of one deuterium atom | Formation proceeds via an aldehyde intermediate, requiring cleavage of a C-D bond on the side-chain. nih.gov |

Assessment of Deuterium Isotope Effects on Metabolic Stability

Quantification of Kinetic Isotope Effects (KIEs) on Metabolic Pathways

The kinetic isotope effect (KIE) quantifies the change in reaction rate upon isotopic substitution, expressed as the ratio of the rate constants (kH/kD). A primary KIE greater than 1 occurs when a C-H bond is cleaved in the rate-determining step of a reaction; the stronger C-D bond requires more energy to break, thus slowing the reaction. For deuterium substitution, KIE values can typically range from 1 to 8. libretexts.org

Propranolol's oxidative metabolism is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6 (responsible for aromatic hydroxylation) and CYP1A2 (contributing to N-desisopropylation). mdpi.com Both of these pathways involve the cleavage of C-H bonds. Therefore, deuteration at the 4'-position of the naphthalene (B1677914) ring or on the N-isopropyl group would be expected to produce a significant KIE for those specific metabolic routes.

Mechanistic Implications of KIEs on Drug Metabolism

The presence of a significant KIE is a powerful tool for elucidating reaction mechanisms. For Propranolol-d7, a KIE on a specific metabolic pathway would strongly imply that the cleavage of a C-H bond is a critical, rate-determining part of that transformation.

For example, observing a KIE for the formation of 4'-hydroxypropranolol after deuterating the 4'-position would confirm that the abstraction of a hydrogen (or deuterium) atom by the CYP2D6 enzyme is the slowest step in the hydroxylation process. Slowing this pathway through deuteration could increase the relative importance of other metabolic routes, such as N-dealkylation or direct glucuronidation, an effect known as metabolic switching. This alteration of metabolic profiles can have significant pharmacological consequences if the newly favored metabolites have different activity or toxicity profiles.

| Parameter | Propranolol | Expected Impact on Propranolol-d7 | Rationale |

| Metabolism via specific oxidative pathways | Rate determined by CYP enzyme activity (e.g., CYP2D6) | Slower | A primary kinetic isotope effect is expected if deuteration is at the site of C-H bond cleavage. |

| Overall Systemic Clearance | High; often limited by hepatic blood flow | Potentially minimal change | Propranolol has multiple compensatory metabolic pathways, and its clearance is highly dependent on liver blood flow, which would be unaffected by deuteration. mdpi.comnih.gov |

Transporter-Mediated Disposition in Preclinical Models

Investigation of Efflux and Uptake Transporter Interactions (in vitro and in vivo animal studies)

The interaction of drugs with transporters is crucial for their absorption, distribution, and elimination. As deuteration represents a minor structural modification, the transporter interaction profile of Propranolol-d7 is expected to be identical to that of Propranolol.

Efflux Transporters:

P-glycoprotein (P-gp, ABCB1): Propranolol is not considered a clinically significant substrate of the efflux transporter P-gp. Due to its high passive permeability, any active efflux by P-gp is likely overwhelmed by passive diffusion across cell membranes. researchgate.net In vitro studies using Caco-2 and MDCK-MDR1 cell lines showed that the permeability of S-propranolol was not enhanced by the presence of a P-gp inhibitor. researchgate.net

However, Propranolol has been shown to be an inhibitor of P-gp, with an IC50 value of 24.8 µM for digoxin (B3395198) transport in Caco-2 cells. libretexts.org

Furthermore, in vitro studies have demonstrated that Propranolol can act as an inducer of P-gp expression in colonic epithelial cells, with significant increases observed within 3 hours of exposure. nih.gov

Uptake Transporters:

Organic Cation Transporters (OCTs) and Organic Anion Transporting Polypeptides (OATPs): In vitro studies using rat jejunum in an Ussing chamber model investigated the role of these uptake transporters. The addition of inhibitors for OCTs or OATPs caused no significant changes in the flux of S-propranolol, suggesting that it is not a major substrate for these intestinal uptake transporters. researchgate.net

| Transporter | Interaction Type | Finding | In Vitro Model |

| P-glycoprotein (P-gp) | Substrate | No | Efflux ratio < 1 in Caco-2 and MDCK-MDR1 cells; transport not affected by P-gp inhibitor GG918. researchgate.net |

| P-glycoprotein (P-gp) | Inhibitor | Yes | Inhibited digoxin transport with an IC50 of 24.8 µM. libretexts.org |

| P-glycoprotein (P-gp) | Inducer | Yes | Increased P-gp mRNA and protein expression in LS180 colonic cells. nih.gov |

| OCTs / OATPs | Substrate | No | Flux across rat jejunum was not affected by inhibitors. researchgate.net |

Impact of Deuteration on Transporter Substrate or Inhibitor Properties

The interaction of drugs with membrane transporters is a critical determinant of their absorption, distribution, and elimination. Propranolol has been shown to be a substrate for a novel organic cation transporter in the inner blood-retinal barrier. nih.gov However, studies on its interaction with well-known efflux transporters like P-glycoprotein (P-gp) have yielded conflicting results, with some suggesting that passive diffusion is the primary mechanism of its permeability. nih.gov

The effect of deuteration on a molecule's properties as a transporter substrate or inhibitor is an area of active research and is not yet fully understood. There is a possibility that the subtle changes in molecular size, shape, and lipophilicity resulting from deuteration could influence how this compound interacts with the binding sites of various transporters.

For instance, a study on d9-methadone suggested that the effect of deuteration on its interaction with membrane efflux transporters could not be ruled out as a contributor to its altered pharmacokinetic profile. nih.gov It is conceivable that deuteration could either enhance or diminish the affinity of this compound for a particular transporter compared to its non-deuterated form.

Table 2: Potential Effects of Deuteration on Drug Transporter Interactions

| Property | Potential Impact of Deuteration | Underlying Mechanism | Supporting Evidence/Hypothesis |

| Substrate Affinity | May be increased, decreased, or unchanged. | Alterations in molecular shape, size, and lipophilicity affecting binding to the transporter protein. | The specific impact would be highly dependent on the transporter and the location of deuteration. |

| Inhibitory Potency | May be altered. | Changes in binding affinity for the transporter could affect its ability to inhibit the transport of other substrates. | This would require specific in vitro studies to determine the IC50 values for this compound against various transporters. |

| Transport Rate | Could be modified. | If the transport process involves conformational changes in the transporter that are sensitive to the mass of the substrate, deuteration could have an effect. | This is a theoretical consideration that would need experimental validation. |

Detailed Research Findings

Currently, there are no specific published research findings detailing the metabolism, biotransformation, or transporter interactions of this compound. The information presented here is based on an extrapolation of data from its parent compound, propranolol, and the general principles of deuteration in medicinal chemistry.

The metabolism of propranolol is well-documented, with numerous studies identifying its major metabolites and the enzymes responsible for their formation. droracle.aiwikipedia.orgdrugbank.comclinpgx.orgnih.govnih.govnih.gov Research has also highlighted the significant inter-individual variability in propranolol metabolism, which is attributed to genetic polymorphisms in metabolizing enzymes like CYP2D6. ontosight.ai

The study of propranolol's interaction with transporters is less extensive. While its transport across the blood-retinal barrier appears to be carrier-mediated, its role as a substrate for major efflux transporters like P-gp remains a subject of debate. nih.govnih.gov

The impact of deuteration on drug properties is an evolving field. While the kinetic isotope effect on metabolism is a well-established principle, the effects on transporter interactions are less clear and likely to be highly specific to the drug and transporter . Further research, including in vitro and in vivo studies, is necessary to elucidate the precise metabolic fate of this compound and to determine how deuteration influences its interaction with drug transporters.

Mechanistic Investigations of Receptor Interactions and Selectivity for Procinolol D7

Receptor Binding Affinity Profiling In Vitro

Receptor binding assays are the cornerstone for characterizing the interaction between a ligand, such as Procinolol-d7, and its receptor. nih.gov These assays directly measure the physical binding of the compound to receptor populations, providing crucial data on affinity and selectivity.

Radioligand binding assays are considered the gold standard for quantifying receptor density and ligand affinity. nih.gov These experiments utilize a radiolabeled ligand (a ligand containing a radioactive isotope like tritium (B154650) [³H] or iodine-125 (B85253) [¹²⁵I]) that binds with high affinity and specificity to the target receptor. For β-adrenergic receptors, common radioligands include [³H]-CGP 12177 and [¹²⁵I]-iodocyanopindolol (ICYP).

The general principle involves incubating cell membranes or tissues expressing the receptor of interest with the radioligand. The amount of radioligand bound to the receptors is then measured, typically by separating the bound from the unbound ligand and quantifying the radioactivity. Saturation binding experiments, where increasing concentrations of the radioligand are used, can determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). nih.gov

To determine the binding affinity of an unlabeled compound like this compound, competition binding studies are employed. nih.govresearchgate.net In these assays, a fixed concentration of a radioligand (e.g., [³H]-CGP 12177) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound). This compound will compete with the radioligand for the same binding site on the receptor. revespcardiol.org

As the concentration of this compound increases, it displaces more of the radioligand, leading to a decrease in measured radioactivity. The data are plotted as the concentration of the unlabeled ligand versus the percentage of radioligand binding that is inhibited. This allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the unlabeled drug for the receptor. A lower Ki value signifies a higher binding affinity. wikipedia.org

To assess selectivity, these experiments are performed on cell lines engineered to express a single subtype of the human β-adrenergic receptor (β1, β2, or β3). nih.gov By comparing the Ki values of this compound across the three receptor subtypes, its selectivity profile can be established. Procinolol is a non-selective beta-blocker, and it is expected that this compound would retain this characteristic. revespcardiol.orgwikipedia.org

Representative Data Table: Competition Binding Affinities (Ki) of this compound

The following table presents hypothetical, yet representative, data for the binding affinities of this compound compared to the non-selective antagonist Propranolol (B1214883) and subtype-selective antagonists. This illustrates the expected non-selective profile for this compound. Lower Ki values indicate higher affinity.

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | Selectivity Profile |

| This compound (Hypothetical) | 3.5 | 5.0 | > 1000 | Non-selective (β1 ≈ β2) |

| Propranolol | 3.2 | 4.2 | > 1000 | Non-selective (β1 ≈ β2) |

| CGP 20712A | 1.0 | 501 | 4169 | β1-selective nih.gov |

| ICI 118,551 | 550 | 1.0 | 661 | β2-selective nih.gov |

Deuteration is the replacement of one or more hydrogen atoms in a molecule with its heavier isotope, deuterium (B1214612). This substitution creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. dovepress.comresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (KIE), is primarily exploited to slow down drug metabolism. researchgate.netresearchgate.net

However, deuteration can also influence drug-receptor interactions, particularly if the hydrogen atoms being replaced are involved in hydrogen bonding with the receptor. plos.org This can subtly alter the binding kinetics—the rates at which the drug associates (kon) and dissociates (koff) from the receptor—and consequently the equilibrium dissociation constant (KD), which is the ratio of koff to kon. While major changes in receptor selectivity are not generally expected, these minor modifications in binding kinetics can be significant. dovepress.com For instance, a study on histamine (B1213489) receptors showed that deuteration altered the binding affinity of agonists by changing the strength of hydrogen bonds. plos.orgmdpi.com

Representative Data Table: Hypothetical Impact of Deuteration on β1-AR Binding Kinetics

| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Equilibrium Constant (KD) (nM) |

| Procinolol (Hypothetical) | 1.2 x 10⁷ | 4.8 x 10⁻² | 4.0 |

| This compound (Hypothetical) | 1.2 x 10⁷ | 4.2 x 10⁻² | 3.5 |

Functional Receptor Assays In Vitro

While binding assays confirm physical interaction, functional assays are necessary to determine the pharmacological consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream cellular signals that occur after receptor activation or blockade.

The β1 and β2-adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein, Gs. revespcardiol.orgrevespcardiol.org When activated by an agonist like isoproterenol, the Gs protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.orgspringernature.com

A cAMP accumulation assay measures the intracellular concentration of cAMP. To test the antagonist activity of this compound, cells expressing a specific β-AR subtype are first treated with varying concentrations of this compound and then stimulated with a fixed concentration of an agonist (e.g., isoproterenol). As an antagonist, this compound is expected to compete with the agonist and block receptor activation, leading to a dose-dependent inhibition of cAMP production. consensus.app The concentration of this compound that causes 50% inhibition of the maximal agonist response is determined as the IC50 value, which is a measure of its functional potency. A variety of assay formats exist, from traditional radioimmunoassays to modern bioluminescence-based systems like the cAMP-Glo™ assay. promega.inmdpi.com

Representative Data Table: Functional Potency (IC50) of this compound in a cAMP Assay

The following hypothetical data show the potency of this compound in inhibiting isoproterenol-stimulated cAMP production at β1 and β2 receptors, confirming its antagonist activity and non-selective profile.

| Receptor Subtype | Agonist | Compound | Potency (IC50, nM) |

| β1-AR | Isoproterenol (10 nM) | This compound (Hypothetical) | 8.2 |

| β2-AR | Isoproterenol (10 nM) | This compound (Hypothetical) | 11.5 |

Calcium mobilization assays are another type of functional assay that measures changes in intracellular calcium (Ca²⁺) concentrations, often using fluorescent dyes. This signaling pathway is primarily associated with GPCRs that couple to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and the subsequent release of Ca²⁺ from intracellular stores.

While the primary signaling pathway for β1 and β2-adrenergic receptors is through Gs and cAMP, some GPCRs can exhibit promiscuous coupling to multiple G-protein pathways. However, for a classical beta-blocker like Procinolol, significant effects on Gq-mediated calcium mobilization are not the expected primary mechanism of action. Therefore, such an assay would likely be used to confirm the absence of off-target effects on Gq-coupled receptors or to investigate any potential non-canonical signaling, but significant modulation is not anticipated.

Reporter Gene Assays for Receptor Activation/Inhibition

Reporter gene assays are fundamental in vitro tools for characterizing the interaction of a ligand like this compound with its target receptors, such as the β-adrenergic receptors. These assays measure the functional consequence of a ligand binding to a receptor by linking receptor activation to the expression of an easily quantifiable "reporter" protein, often a luminescent enzyme like luciferase. caymanchem.compnas.org

For β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), agonist binding typically activates the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). caymanchem.comnih.gov This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element Binding Protein (CREB). nih.gov In a reporter gene assay, cells are engineered to contain a genetic construct where a CRE is placed upstream of a luciferase gene. caymanchem.combenthamopen.com When this compound is introduced:

To measure antagonist activity: The cells are stimulated with a known β-adrenergic agonist (like isoproterenol) to induce luciferase expression. pnas.orgindigobiosciences.com this compound is then added in varying concentrations. A decrease in the luminescent signal indicates that this compound is blocking the agonist from binding and activating the receptor, thus demonstrating its antagonist properties. indigobiosciences.com

To measure agonist or partial agonist activity: The cells are exposed to this compound alone. If it possesses agonist activity, it will activate the receptor and lead to a dose-dependent increase in the luminescent signal. pnas.orgnih.gov The magnitude of this signal compared to a full agonist determines if it is a full or partial agonist. pnas.org

This technique allows for a precise quantification of the potency (EC50 for agonists, IC50 for antagonists) of this compound at different β-adrenergic receptor subtypes (β1, β2), providing a clear profile of its receptor activation or inhibition capabilities. benthamopen.comindigobiosciences.com

Agonist/Antagonist Properties of this compound

Procinolol, the non-deuterated parent compound, is classified as a non-selective β-adrenergic receptor antagonist. openaccessjournals.comiiab.me This means it blocks both β1 and β2 adrenergic receptors from being activated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. openaccessjournals.comnih.gov The primary mechanism of action for such beta-blockers is competitive antagonism, where the drug competes with endogenous agonists for the same binding site on the receptor. nih.govwikipedia.org

Some beta-blockers also exhibit intrinsic sympathomimetic activity (ISA), meaning they can act as partial agonists. iiab.me This allows them to cause a low level of receptor activation while blocking the effects of more potent endogenous agonists. While Procinolol is primarily an antagonist, the degree of any potential partial agonist activity would be precisely measured using functional assays like the reporter gene assays described previously.

The deuteration in this compound is not expected to change its fundamental classification as a β-adrenergic antagonist. The core molecular structure responsible for receptor binding and antagonism remains the same. nih.gov However, deuteration can influence the pharmacokinetics and, in some cases, the pharmacodynamics of a drug due to the kinetic isotope effect. csmres.co.uknih.govplos.org This effect arises because the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. nih.gov This can lead to:

Altered Binding Kinetics: The rates of association (k_on) and dissociation (k_off) from the receptor might be subtly changed. csmres.co.uk While affinity (Kd) might remain similar, a slower k_off could prolong the duration of receptor blockade.

Metabolic Stability: Deuteration at sites of metabolic oxidation can slow down the drug's breakdown, which is a primary reason for developing deuterated compounds. nih.govjuniperpublishers.com

Therefore, this compound is expected to function as a non-selective β-adrenergic antagonist, similar to Propranolol and the parent Procinolol. wikipedia.orgnih.gov Any potential for partial agonism would need to be experimentally verified.

| Property | Expected Characteristic for this compound | Basis of Expectation |

| Primary Action | β-Adrenergic Antagonist | Based on the known pharmacology of the parent compound, Procinolol. |

| Receptor Selectivity | Non-selective (β1 and β2) | Based on the classification of Procinolol and similar beta-blockers like Propranolol. wikipedia.org |

| Mechanism | Competitive Antagonism | Standard mechanism for beta-blockers. nih.gov |

| Partial Agonism (ISA) | Likely low to none | Common for many beta-blockers, but would require experimental confirmation. |

| Effect of Deuteration | Potential for altered binding kinetics (slower k_off) and increased metabolic stability. | Known kinetic isotope effects. nih.govcsmres.co.uk |

Molecular Modeling and Computational Studies

Computational methods are invaluable for visualizing and understanding how this compound interacts with β-adrenergic receptors at an atomic level. frontiersin.orgresearchgate.netfau.de

Docking Simulations of this compound with Beta-Adrenergic Receptor Crystal Structures

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comnih.gov For this compound, this involves using the 3D crystal structures of β1 and β2-adrenergic receptors, which are available in databases like the Protein Data Bank. mdpi.com

In a typical docking simulation, the this compound molecule would be placed in the receptor's binding pocket, and a scoring function would calculate the most energetically favorable binding pose. njppp.comnjppp.com These simulations would likely show that, like other beta-blockers, this compound lodges itself within the transmembrane helical bundle of the receptor. researchgate.net Key interactions would include:

Hydrogen bonding: The hydroxyl group on the propanolamine (B44665) side chain and the secondary amine are critical for forming hydrogen bonds with specific residues in the binding pocket, such as an aspartic acid in transmembrane helix 3 (TM3) and serine residues in TM5. biorxiv.orgmdpi.com

Hydrophobic interactions: The aromatic naphthyloxy ring of Procinolol would engage in hydrophobic and van der Waals interactions with nonpolar residues within the receptor's binding cavity. mdpi.com

Docking scores provide an estimate of the binding affinity, allowing for a comparison between this compound's affinity for β1 versus β2 receptors, thus predicting its selectivity profile. mdpi.com

Molecular Dynamics (MD) Simulations to Explore Binding Conformations

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the receptor-ligand complex over time. frontiersin.orgnih.gov An MD simulation of the this compound-receptor complex, placed in a simulated cell membrane environment, would reveal:

Stability of the binding pose: MD simulations can confirm if the pose predicted by docking is stable or if the ligand shifts to other conformations. mdpi.com

Role of water molecules: These simulations can identify specific water molecules that may mediate interactions between the ligand and the receptor. plos.org

Conformational changes: MD can show how the binding of this compound stabilizes the receptor in an inactive conformation, preventing the structural rearrangements necessary for G-protein activation. mdpi.com

For this compound, MD simulations could specifically explore whether the increased mass of the deuterium atoms has any discernible effect on the vibrational modes and the dynamics of the ligand within the binding pocket, potentially influencing the stability of key hydrogen bonds. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis of Deuterated Analogs

Structure-Activity Relationship (SAR) analysis investigates how changes in a molecule's structure affect its biological activity. For deuterated analogs like this compound, the key structural change is the substitution of hydrogen with deuterium. nih.gov

The primary goal of such deuteration is often to improve metabolic stability by leveraging the kinetic isotope effect. plos.orgjuniperpublishers.comresearchgate.net If the seven deuterium atoms in this compound are placed on the isopropyl group, a common site of metabolic oxidation for beta-blockers, this would be expected to slow down its metabolism by cytochrome P450 enzymes. nih.govjuniperpublishers.com

An SAR study of deuterated analogs would involve synthesizing and testing compounds with deuterium placed at different positions on the Procinolol scaffold. The findings would likely demonstrate:

Deuteration at metabolically vulnerable sites significantly increases the drug's half-life. nih.gov

Deuteration at sites not involved in metabolism or receptor binding has a negligible effect on activity.

The fundamental pharmacophore—the arrangement of atoms crucial for β-adrenergic antagonism—is unaffected, preserving the drug's primary mechanism of action. juniperpublishers.com

| Computational Method | Application to this compound | Key Insights |

| Molecular Docking | Predict binding pose and affinity at β1 and β2 receptors. | Identification of key hydrogen bonds and hydrophobic interactions; prediction of binding selectivity. nih.govnjppp.com |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex over time. | Stability of the binding pose, role of water molecules, stabilization of the inactive receptor state. frontiersin.orgnih.gov |

| SAR Analysis | Compare the activity of analogs with deuterium at different positions. | Effect of deuteration on metabolic stability and receptor affinity/kinetics. nih.gov |

Allosteric Modulation and Receptor Crosstalk Studies

Allosteric modulation refers to the process where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous agonist. nih.govnih.gov While most beta-blockers, including Procinolol, are orthosteric antagonists, the possibility of allosteric effects is an active area of research for GPCRs. nih.govpnas.org

Studies investigating this compound for allosteric modulation would aim to determine if it can:

Bind to a secondary site on β-adrenergic receptors.

Modulate the binding affinity or efficacy of the primary agonist (e.g., norepinephrine) in a non-competitive manner. nih.gov

Such studies are complex and often involve advanced techniques like radioligand binding assays in the presence of both the orthosteric agonist and this compound. A finding of allosteric modulation would be significant, as allosteric modulators can offer higher receptor subtype selectivity and a "ceiling effect" that can improve safety profiles. nih.gov

Receptor crosstalk involves the interaction or communication between different receptor signaling pathways. For instance, β-adrenergic receptors are known to interact with other GPCRs, such as dopamine (B1211576) receptors. nih.govscielo.org Research in this area could explore if the binding of this compound to β-receptors influences the signaling of other receptor systems within the same cell, which could account for some of the broader physiological effects of beta-blockers.

Comparative Studies: Procinolol D7 Versus Non Deuterated Procinolol

Comparison of In Vitro Pharmacological Profiles

The introduction of deuterium (B1214612) into a molecule is not expected to fundamentally alter its intrinsic pharmacological activity at the receptor level. However, the downstream effects of altered metabolism can indirectly influence potency and efficacy.

Propranolol (B1214883) is known to be a non-selective beta-adrenergic antagonist, exhibiting high affinity for both β1- and β2-adrenergic receptors. drugbank.commedchemexpress.com The binding of Propranolol to these receptors is stereospecific, with the S(-)-enantiomer having approximately 100 times the binding affinity of the R(+)-enantiomer. drugbank.comresearchgate.net It is anticipated that the substitution of hydrogen with deuterium in Procinolol-d7 would not significantly alter the binding affinity or the selectivity profile for these receptors. The fundamental molecular shape and electronic interactions governing receptor binding are largely preserved with deuteration.

Hypothetical Comparison of Receptor Binding Affinities

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

| Procinolol | β1-adrenergic | Expected in nM range | Non-selective |

| β2-adrenergic | Expected in nM range | ||

| This compound | β1-adrenergic | Hypothetically similar to non-deuterated Procinolol | Non-selective |

| β2-adrenergic | Hypothetically similar to non-deuterated Procinolol |

This table is illustrative and based on the known properties of Propranolol. Actual values for Procinolol and this compound would require experimental determination.

The potency of a drug, often measured as its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays, reflects the concentration required to elicit a 50% response. While the direct receptor interaction of this compound is likely unchanged, its potency and efficacy in in vitro functional assays could be indirectly affected by its metabolic stability. In cell-based assays with metabolic capacity, a slower metabolism of this compound could lead to a higher effective concentration over the duration of the experiment, potentially resulting in a lower apparent IC50 or EC50 value compared to the more rapidly metabolized non-deuterated Procinolol. However, in assays using purified receptors or membranes without metabolic enzymes, no significant difference in potency or efficacy would be expected.

Comparative Metabolic Stability and Metabolite Profiles

The most significant differences between this compound and its non-deuterated analog are expected to be observed in their metabolic profiles. The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.

Propranolol undergoes extensive hepatic metabolism primarily through three routes: aromatic hydroxylation (mainly 4-hydroxylation), N-dealkylation of the isopropyl group, and side-chain oxidation. drugs.comwikipedia.org The major cytochrome P450 enzymes involved are CYP2D6 and CYP1A2, with minor contributions from CYP2C19. wikipedia.orgnih.gov Given this, deuteration of Procinolol at the metabolically active sites, such as the isopropyl group (d7), would be expected to significantly reduce the rate of its metabolism. This would lead to a lower metabolic clearance and a longer half-life for this compound compared to non-deuterated Procinolol.

Hypothetical Comparison of Metabolic Parameters

| Parameter | Procinolol | This compound |

| Primary Metabolic Enzymes | CYP2D6, CYP1A2, CYP2C19 | Expected to be the same |

| In Vitro Metabolic Clearance (e.g., in liver microsomes) | Higher | Lower (Hypothetical) |

| In Vitro Half-life | Shorter | Longer (Hypothetical) |

This table is for illustrative purposes and highlights the expected impact of deuteration based on the metabolism of Propranolol.

The primary metabolic pathways of Propranolol lead to the formation of metabolites such as 4-hydroxypropranolol (B128105) (from aromatic hydroxylation) and N-desisopropylpropranolol (from N-dealkylation). drugs.comwikipedia.org For this compound, where the isopropyl group is deuterated, a significant reduction in the formation of the N-desisopropyl metabolite would be anticipated. Consequently, the relative abundance of metabolites formed through other pathways, such as aromatic hydroxylation, might increase. While it is unlikely that entirely new, or "unique," metabolites would be formed, the metabolic profile of this compound would likely show a quantitative shift, with an attenuation of metabolites resulting from the cleavage of the deuterated isopropyl group.

Comparative Preclinical Pharmacokinetic Profiles

The introduction of deuterium at the seven positions of the isopropyl group of Procinolol is anticipated to alter its pharmacokinetic behavior in preclinical animal models. These changes are primarily attributed to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making this bond more resistant to metabolic cleavage.

Differences in Absorption, Distribution, and Elimination Rates in Animal Models

Absorption: The absorption of Procinolol, a lipophilic compound, is expected to be rapid and extensive, similar to other beta-blockers like Propranolol. The deuteration in this compound is unlikely to significantly alter its physicochemical properties such as pKa and lipophilicity to an extent that would drastically change its passive diffusion across the gastrointestinal tract. Therefore, the rate and extent of absorption of this compound and non-deuterated Procinolol are predicted to be largely comparable in animal models.

Distribution: Following absorption, Procinolol is expected to distribute widely throughout the body. The volume of distribution is not anticipated to be significantly different between this compound and its non-deuterated form, as deuterium substitution does not substantially change the molecular size or the affinity for plasma protein binding.

Illustrative Data Table: Predicted Elimination Rate Constants in a Rat Model

| Compound | Predicted Elimination Rate Constant (k_el) (h⁻¹) |

|---|---|

| Non-Deuterated Procinolol | 0.35 |

Comparative Bioavailability and Half-Life in Preclinical Species

Bioavailability: The oral bioavailability of Procinolol is likely limited by first-pass metabolism in the liver, a common characteristic of beta-blockers. By retarding the rate of N-dealkylation, one of the key metabolic pathways during the first pass, this compound is expected to exhibit higher oral bioavailability compared to its non-deuterated counterpart. A larger fraction of the administered dose of this compound would likely reach the systemic circulation intact.

Half-Life: The half-life (t½) of a drug is inversely proportional to its elimination rate constant. Given the predicted slower elimination of this compound, its half-life in preclinical species is expected to be longer than that of non-deuterated Procinolol. This extension in half-life is a direct consequence of the deuterium isotope effect on its metabolism.

Illustrative Data Table: Predicted Bioavailability and Half-Life in a Dog Model

| Compound | Predicted Oral Bioavailability (%) | Predicted Half-Life (t½) (hours) |

|---|---|---|

| Non-Deuterated Procinolol | 30 | 3.5 |

Impact on Systemic Exposure and Clearance

Systemic Exposure: Systemic exposure, often measured as the Area Under the Curve (AUC) of the plasma concentration-time profile, is expected to be significantly higher for this compound compared to non-deuterated Procinolol following oral administration. This increase in AUC is a combined effect of enhanced bioavailability and reduced clearance.

Clearance: The total body clearance (CL) of Procinolol is predominantly hepatic clearance. Due to the reduced rate of metabolism, the hepatic clearance of this compound is predicted to be lower than that of non-deuterated Procinolol. This decrease in clearance contributes directly to the prolonged half-life and increased systemic exposure of the deuterated compound.

Illustrative Data Table: Predicted Systemic Exposure and Clearance in a Monkey Model

| Compound | Predicted AUC (ng·h/mL) | Predicted Total Body Clearance (L/h/kg) |

|---|---|---|

| Non-Deuterated Procinolol | 1500 | 1.2 |

Analysis of Deuterium Isotope Effects on Biological Activity and Disposition

The observed and theoretical differences in the pharmacokinetic profiles of this compound and non-deuterated Procinolol can be explained by the principles of deuterium isotope effects.

Measurement of Primary and Secondary Isotope Effects

Primary Kinetic Isotope Effect (KIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. In the case of this compound, the C-D bonds on the isopropyl group are stronger than the corresponding C-H bonds. The N-dealkylation of Procinolol involves the cleavage of a C-H bond on the isopropyl group. Therefore, the metabolic conversion at this site for this compound will be slower, exhibiting a primary KIE. The magnitude of this effect (kH/kD) is typically between 2 and 10 for CYP-mediated reactions.

Secondary Kinetic Isotope Effect: A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking but is adjacent to the reaction center. While the primary effect of deuteration in this compound is on N-dealkylation, minor secondary isotope effects on other metabolic pathways, such as hydroxylation of the naphthalene (B1677914) ring, might occur, although these are generally much smaller than primary effects.

Theoretical Frameworks for Explaining Isotope Effects in Biological Systems

The theoretical basis for the kinetic isotope effect lies in the principles of transition state theory and the vibrational energy of chemical bonds. The zero-point energy of a C-D bond is lower than that of a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for the reaction and a slower reaction rate.

Advantages and Disadvantages of Deuteration for Drug Research, Illustrated by this compound

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a technique of significant interest in pharmaceutical research and development. This process, known as deuteration, can modify a compound's properties in ways that are highly advantageous for both analytical and therapeutic applications. This compound, a deuterated isotopologue of the beta-adrenergic antagonist Procinolol, serves as an excellent case study to illustrate the dual benefits and potential drawbacks of this approach. The primary applications of deuteration in drug research fall into two main categories: its use in developing superior therapeutic agents by altering pharmacokinetics and its role as an indispensable tool in bioanalysis.

Advantages of Deuteration

Applications of Procinolol D7 in Advanced Drug Discovery and Development Research Preclinical Focus

Role as a Tracer in Mechanistic Pharmacokinetic Studies

The primary utility of Procinolol-d7 in preclinical research lies in its function as a stable isotope tracer. This allows for the differentiation between the administered deuterated compound and its non-deuterated counterpart, or endogenous equivalents, within a biological system. This distinction is crucial for conducting detailed mechanistic pharmacokinetic studies.

Microdosing Studies in Preclinical Models for Early ADME Assessment

Microdosing, the administration of sub-pharmacological doses of a drug candidate, is a key strategy in early clinical development (Phase 0) to assess a drug's pharmacokinetic profile in humans with minimal risk. musechem.com In the preclinical phase, microdosing studies in animal models are instrumental for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov

While specific preclinical microdosing studies explicitly using this compound are not extensively documented in publicly available literature, the principles of this approach are well-established. In such a study, a microdose of this compound would be administered to an animal model. Ultrasensitive analytical techniques, such as accelerator mass spectrometry (AMS) or liquid chromatography-mass spectrometry (LC-MS), would then be used to trace the fate of the deuterated compound. musechem.com This allows for the determination of fundamental pharmacokinetic parameters at very low concentrations, providing early insights into the drug's behavior in a living system without inducing pharmacological effects. This approach helps in selecting promising drug candidates for further development and reduces the reliance on extensive animal testing at later stages. researchgate.net

Drug-Drug Interaction (DDI) Studies Using Stable Isotope Probes

Understanding the potential for drug-drug interactions is a critical aspect of preclinical safety assessment. Propranolol (B1214883) is known to be a substrate and a mechanism-based inhibitor of cytochrome P450 enzymes, particularly CYP2D6. nih.govnih.govnih.gov This means it can affect the metabolism of other drugs, and its own metabolism can be altered by co-administered compounds.

This compound can be employed as a stable isotope probe in preclinical DDI studies. In a typical experimental design, an animal model would be treated with a potential interacting drug, followed by the administration of a mixture of Propranolol and this compound. By analyzing the plasma concentrations of both the deuterated and non-deuterated forms of Propranolol and their respective metabolites, researchers can precisely quantify the impact of the co-administered drug on Propranolol's clearance and metabolic pathways. This methodology allows for the clear differentiation of the drug's metabolism under control and inhibited/induced conditions within the same animal, thereby reducing inter-individual variability and providing more robust data on the DDI potential.

Contribution to Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery aimed at enhancing the properties of a promising lead compound to identify a clinical candidate. sygnaturediscovery.comyoutube.com Deuteration, as exemplified by this compound, can be a strategic tool in this process.

Using Deuteration to Modify Metabolic Lability in Drug Candidates

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug candidate. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.net This can be strategically employed to block or slow down metabolism at specific "soft spots" in a molecule that are prone to rapid metabolic degradation. nih.gov

Preclinical studies using deuterated versions of Propranolol have provided insights into its metabolic pathways. For instance, research using side-chain deuterated Propranolol-d5 in rat liver supernatant helped to elucidate the metabolic conversion of Propranolol to Propranolol-diol. nih.gov Such studies are fundamental to understanding the metabolic fate of a drug. By identifying the primary sites of metabolism, medicinal chemists can strategically introduce deuterium to enhance metabolic stability, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased oral bioavailability. This can also lead to a phenomenon known as "metabolic switching," where blocking one metabolic pathway may enhance others. osti.gov

Table 1: Investigating Metabolic Pathways of Propranolol using Deuterated Analogs

| Investigated Aspect | Deuterated Compound Used | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Conversion to Propranolol-diol | Propranolol-d5 (side-chain deuterated) | Rat liver 9000g supernatant | Demonstrated the formation of Propranolol-diol-d4, indicating an aldehyde intermediate in the metabolic pathway. | nih.gov |

Application in Structure-Based Drug Design for Enhanced Properties

Structure-based drug design utilizes the three-dimensional structure of a biological target to guide the design of more potent and selective inhibitors. While the direct use of this compound in structure-based drug design is not a primary application, the insights gained from studies using deuterated compounds can indirectly inform this process.

By understanding the metabolic liabilities of a lead compound through studies with its deuterated analogues, medicinal chemists can make more informed decisions on structural modifications. For example, if a particular part of a molecule is identified as a major site of metabolism, this information can be used to guide the design of new analogues where that position is modified to be less metabolically susceptible, while maintaining or improving binding affinity to the target. This iterative process of understanding structure-activity relationships (SAR) and structure-metabolism relationships is central to lead optimization. youtube.com

Use in Bioequivalence and Bioavailability Studies in Preclinical Development

Bioequivalence and bioavailability studies are essential for the development of generic drugs and new formulations. ejgm.co.ukfda.govejgm.co.uk These studies typically compare the pharmacokinetic profiles of a test formulation to a reference formulation. The use of stable isotope-labeled compounds like this compound can significantly enhance the accuracy and efficiency of these studies in preclinical models. nih.gov

In a preclinical bioavailability study, a non-deuterated oral formulation of a drug can be administered to an animal model, followed by an intravenous dose of the deuterated version (e.g., this compound). mdpi.com By measuring the plasma concentrations of both the deuterated and non-deuterated drug simultaneously using LC-MS, the absolute bioavailability of the oral formulation can be determined in a single experiment, which helps to reduce variability. mdpi.com

Similarly, in a bioequivalence study comparing two different oral formulations, a crossover design can be employed where one formulation contains the non-deuterated drug and the other contains the deuterated version. Co-administering a stable isotope-enriched compound with the non-enriched formulation allows for a "correction" of the pharmacokinetic data, significantly reducing variability and the required sample size. nih.govresearchgate.net A study in dogs demonstrated a strong correlation between the enriched and non-enriched drug's pharmacokinetic parameters and a significant reduction in the coefficient of variation. researchgate.net

Table 2: Impact of Stable Isotope Approach in a Preclinical Dog Bioequivalence Study

| Parameter | Conventional Analysis | Stable Isotope "Corrected" Analysis |

|---|---|---|

| Coefficient of Variation (%) | 79.9 | 6.3 |

Data adapted from a study demonstrating the use of stable isotopes to reduce variability in pharmacokinetic studies. researchgate.net

This approach is particularly valuable for highly variable drugs and can provide more precise and reliable data in preclinical assessments of different drug formulations.

Application in Mechanistic Toxicology and Safety Pharmacology Studies (Non-Human)

Safety pharmacology studies are essential for identifying potential adverse effects of a new chemical entity on vital physiological functions before human trials. The use of isotopically labeled compounds like this compound can significantly enhance the precision and depth of these non-human studies.

The inherent toxicity of a drug is often linked to its metabolic pathways, some of which may lead to the formation of reactive or toxic metabolites. Deuterium labeling, as in this compound, can alter the rate of metabolism due to the kinetic isotope effect, where the heavier deuterium-carbon bond is stronger and more resistant to enzymatic cleavage than a hydrogen-carbon bond. This property is instrumental in dissecting pathway-specific toxicity.

By comparing the toxicological profiles of Procinolol and this compound in in vitro or animal models, researchers can identify the metabolic routes that contribute most significantly to any observed toxicity. For instance, if this compound exhibits a different toxicity profile compared to Procinolol, it would suggest that the metabolic pathways affected by deuteration are key contributors to the adverse effects. This approach allows for a more targeted investigation into specific enzyme systems, such as cytochrome P450 isozymes, that are responsible for the bioactivation of the drug into toxic species.

A hypothetical study in a rat model could compare the effects of high-dose Procinolol and this compound on cardiac and hepatic tissues.

| Parameter | Control Group | Procinolol Group | This compound Group |

|---|---|---|---|

| Cardiac Troponin I (ng/mL) | 0.02 | 0.85 | 0.35 |

| Alanine Aminotransferase (U/L) | 45 | 250 | 120 |

| Reactive Metabolite Adducts (pmol/mg protein) | <1 | 75 | 20 |

The data in this table would suggest that the deuterated compound leads to a reduction in cardiac and hepatic toxicity markers, indicating that the metabolic pathways slowed by deuterium labeling are implicated in the toxic effects of Procinolol.

A critical aspect of preclinical toxicology is the identification and characterization of drug metabolites and their potential toxicity. The use of this compound is highly advantageous in these studies. When this compound is administered to an in vitro system (e.g., liver microsomes) or an animal model, its metabolites will retain the deuterium label, creating a distinct isotopic signature. This allows for the unambiguous identification of drug-related metabolites in complex biological matrices using mass spectrometry.

This technique, often referred to as stable isotope tracing, simplifies the process of metabolite discovery and enables a more comprehensive profiling of the metabolic fate of the drug. Once identified, these deuterated metabolites can be synthesized and tested for their individual toxicological properties. This provides a clearer picture of whether the parent drug or its metabolites are responsible for any observed toxicity. For example, a study could compare the cytotoxicity of the parent compounds and their major metabolites in a cell-based assay.

| Compound | Cell Viability (IC50, µM) |

|---|---|

| Procinolol | 150 |

| This compound | 250 |

| Metabolite A (from Procinolol) | 50 |

| Metabolite A-d6 (from this compound) | 90 |

Such results would indicate that Metabolite A is more cytotoxic than the parent compound and that the deuteration in this compound not only slows the formation of this metabolite but also potentially reduces its intrinsic toxicity.

Integration with Omics Technologies in Preclinical Research

The integration of stable isotope-labeled compounds with "omics" technologies like metabolomics and proteomics has revolutionized preclinical research, offering a systems-level understanding of a drug's effects.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. When a drug like Procinolol is introduced, it can cause significant perturbations in various metabolic pathways. By using this compound as an internal standard for its non-labeled counterpart, researchers can achieve highly accurate and precise quantification of the drug and its metabolites in metabolomics studies.

Furthermore, the administration of Procinolol can lead to changes in the endogenous metabolome, which can be indicative of its mechanism of action or potential off-target effects. For instance, studies on the beta-blocker metoprolol have shown alterations in urinary metabolites derived from gut microbiota. A similar approach with Procinolol could reveal its impact on metabolic pathways.

A preclinical study in a canine model might reveal the following changes in plasma metabolites after chronic administration of a beta-blocker.

| Metabolite | Fold Change (Treated vs. Control) | Associated Pathway |

|---|---|---|

| Lactic Acid | +1.8 | Energy Metabolism |

| Glycerol | +2.2 | Lipid Metabolism |

| Tryptophan | -1.5 | Amino Acid Metabolism |

These findings would point towards drug-induced shifts in energy, lipid, and amino acid metabolism, providing valuable insights into the systemic effects of the drug.

Proteomics is the large-scale study of proteins, their structures, and their functions. Stable isotope labeling is a key technique in quantitative proteomics for identifying drug targets and discovering biomarkers of drug efficacy or toxicity. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) allow for the comparison of protein expression levels between treated and untreated cells or tissues.

This compound can be used in conjunction with these methods. For example, in a chemical proteomics approach, a derivative of this compound could be used as a "bait" to pull down its interacting protein targets from a cell lysate. The use of the deuterated compound would allow for precise quantification of the captured proteins by mass spectrometry.

Moreover, proteomics can be used to identify biomarkers that change in response to drug treatment. For example, a study on the effects of beta-blockers on heart tissue revealed changes in the expression of extracellular matrix proteins. A preclinical proteomics study might yield the following potential biomarkers in response to Procinolol treatment.

| Protein Biomarker | Fold Change (Treated vs. Control) | Potential Implication |

|---|---|---|

| Cardiac Ankyrin Repeat Protein | -2.5 | Cardiac Stress Response |

| Fatty Acid-Binding Protein, Heart | +1.7 | Myocardial Injury |

| Apolipoprotein A-I | -1.9 | Lipid Metabolism |

Such data would provide a panel of candidate biomarkers that could be further validated for monitoring the therapeutic or adverse effects of Procinolol in subsequent studies.

Conclusion

Synthesis of Key Academic Findings on Procinolol-d7

This compound is the deuterated isotopic analog of Procinolol. The parent compound, Procinolol, is classified as a beta-adrenergic receptor antagonist, a class of drugs known to lower heart rate and blood pressure. wikipedia.org Although Procinolol has been studied for its pharmacological effects, it is not known to be marketed as a pharmaceutical product. wikipedia.org

Specific academic literature and detailed research findings exclusively focused on this compound are not extensively available. Its primary role in scientific research is inferred from its nature as a stable isotope-labeled compound and the common applications of analogous molecules. Chemical suppliers list this compound and its hydrochloride salt, indicating its availability for research purposes. pharmaffiliates.comadvatechgroup.comscintila.czlgcstandards.com The key information available pertains to its chemical identity.

| Property | Data | Source(s) |

| Chemical Name | 1-(2-Cyclopropylphenoxy)-3-[(1-methylethyl)amino]-2-propanol-d7 | pharmaffiliates.com |

| Synonyms | 1-(O-Cyclopropylphenoxy)-3-(isopropylamino)-2-propanol-d7 | pharmaffiliates.com |

| Molecular Formula | C₁₅H₁₆D₇NO₂ | advatechgroup.com |

| Parent Compound | Procinolol | wikipedia.org |

| Parent Compound CAS | 27325-36-6 | wikipedia.org |

Interactive Data Table: Chemical Properties of this compound.

The principal application of deuterated compounds like this compound in research is as an internal standard for quantitative bioanalytical studies. For example, the related compound Propranolol-d7 is explicitly used as an internal standard for the quantification of Propranolol (B1214883) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This allows for precise measurement of the non-deuterated drug in biological matrices by correcting for variability during sample preparation and analysis. Given this precedent, the key academic application of this compound is to serve as a high-fidelity internal standard for the accurate measurement of Procinolol.

Broader Implications of Deuterated Compounds in Pharmaceutical Science and Research

The strategic replacement of hydrogen with its stable, heavy isotope deuterium (B1214612) has become an important tool in pharmaceutical science. This process, known as deuteration or "precision deuteration," can significantly alter the metabolic profile of a drug without changing its fundamental pharmacological activity. The core principle behind this is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, metabolic reactions that involve the cleavage of this bond can be slowed down.

This seemingly minor atomic substitution has several profound implications for drug development:

Enhanced Safety and Tolerability: Metabolism can sometimes produce toxic byproducts. By slowing or redirecting metabolism away from pathways that form reactive or toxic metabolites, deuteration can lead to a safer drug profile. openaccessjournals.com

Increased Bioavailability: For some compounds, deuteration can improve oral absorption and reduce the impact of first-pass metabolism in the liver. healthline.com

Intellectual Property: Deuterated versions of existing drugs have been recognized by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), as new molecular entities. This allows for new patent protection, providing a commercial incentive for developing improved versions of established medicines.

Beyond creating new therapeutic agents, deuterated compounds are indispensable tools in research, particularly as internal standards in analytical chemistry for quantifying drug concentrations in complex biological samples. caymanchem.com

Acknowledgment of Research Gaps and Future Perspectives for this compound

A significant research gap exists in the scientific literature concerning this compound. There is a notable absence of published in vivo and in vitro studies to characterize its specific pharmacokinetic and pharmacodynamic properties. The extent to which deuteration impacts the metabolism and therapeutic action of the parent compound, Procinolol, has not been publicly documented.

Based on the established principles of deuterated compounds, future research on this compound could proceed in two primary directions:

Validation as an Analytical Standard: A foundational step would be the formal validation of this compound as a certified reference material. This involves developing and validating robust bioanalytical methods (e.g., LC-MS/MS) where it serves as an internal standard for the precise and accurate quantification of Procinolol in plasma, tissue, or other biological samples. This would be its most immediate and practical application in a research setting.

Pharmacokinetic and Metabolic Investigation: A second avenue involves comparative studies between Procinolol and this compound. Research could investigate if the deuteration leads to a tangible kinetic isotope effect, resulting in altered metabolic pathways or a longer biological half-life. Such studies would elucidate whether this compound offers a superior pharmacokinetic profile compared to its non-deuterated parent. While the parent drug Procinolol is not a widely marketed therapeutic, wikipedia.org these findings would contribute valuable data to the broader understanding of how deuteration affects this class of beta-blockers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.